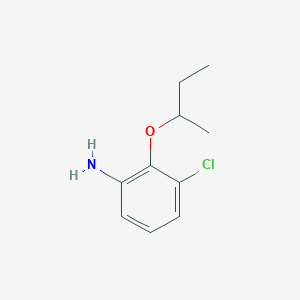

2-(Butan-2-yloxy)-3-chloroaniline

Beschreibung

2-(Butan-2-yloxy)-3-chloroaniline is a substituted aniline derivative characterized by a chlorine atom at the 3-position and a butan-2-yloxy group at the 2-position of the aromatic ring. This compound belongs to the class of halogenated aromatic amines, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. Its structure combines lipophilic (butan-2-yloxy) and electron-withdrawing (chloro) substituents, influencing its reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel |

C10H14ClNO |

|---|---|

Molekulargewicht |

199.68 g/mol |

IUPAC-Name |

2-butan-2-yloxy-3-chloroaniline |

InChI |

InChI=1S/C10H14ClNO/c1-3-7(2)13-10-8(11)5-4-6-9(10)12/h4-7H,3,12H2,1-2H3 |

InChI-Schlüssel |

ZRKRHVTZOWELFS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)OC1=C(C=CC=C1Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-3-chloroaniline typically involves the following steps:

Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-chloronitrobenzene.

Reduction of Nitro Group: The nitro group in 3-chloronitrobenzene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in 3-chloroaniline.

Alkylation: 3-chloroaniline is then alkylated with butan-2-ol in the presence of a suitable catalyst, such as sulfuric acid, to form 2-(Butan-2-yloxy)-3-chloroaniline.

Industrial Production Methods

In industrial settings, the production of 2-(Butan-2-yloxy)-3-chloroaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butan-2-yloxy)-3-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Butan-2-yloxy)-3-chloroaniline has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Butan-2-yloxy)-3-chloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Physicochemical Properties

The following table compares 2-(Butan-2-yloxy)-3-chloroaniline with key structural analogs based on substituent variations:

Toxicological and Environmental Profiles

- 3-Chloroaniline : Classified as highly toxic by EFSA, exceeding safety thresholds in livestock and requiring stringent residue monitoring . Its instability in storage complicates risk assessments .

- Structural analogs like chlorpropham metabolites suggest possible conjugation pathways .

- Hydroxylated Metabolites (e.g., 3-chloro-4-hydroxyaniline) : Exhibit lower toxicity than 3-chloroaniline but require monitoring due to residual uncertainties in food chains .

Biologische Aktivität

2-(Butan-2-yloxy)-3-chloroaniline is an organic compound classified as an aniline derivative, notable for its unique chlorine substitution at the meta position relative to the butoxy group. This structural characteristic influences its chemical reactivity and potential biological activity, making it a subject of interest in various research studies.

- Molecular Formula : C11H14ClN

- Molecular Weight : 187.68 g/mol

The compound exhibits basicity due to the amino group, which plays a crucial role in its interactions with biological systems. The presence of the butan-2-yloxy group contributes to its solubility and reactivity, allowing for various chemical modifications.

Biological Activity and Mechanism

Research indicates that chlorinated anilines, including 2-(Butan-2-yloxy)-3-chloroaniline, can exhibit significant biological activities, particularly in the context of toxicity and pharmacological effects. The following sections summarize key findings related to its biological activity.

Toxicological Studies

- Methemoglobinemia : Studies on chlorinated anilines have shown that they can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. In comparative studies, m-chloroaniline was shown to cause methemoglobinemia in rats and mice, with similar mechanisms likely applicable to 2-(Butan-2-yloxy)-3-chloroaniline due to structural similarities .

- Hematological Effects : Toxicological evaluations have demonstrated that exposure to chlorinated anilines affects the hematopoietic system. Significant findings include reduced body weight and increased hemosiderin deposition in various organs, indicating a response to hemolytic anemia .

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds similar to 2-(Butan-2-yloxy)-3-chloroaniline. For instance:

- Compounds containing similar functional groups have been shown to inhibit enzymes like Stearoyl-CoA desaturase (SCD), which is critical in fatty acid metabolism and cancer cell proliferation. Inhibitors of SCD were found to slow tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The positioning of substituents on the aromatic ring significantly influences the biological activity of anilines:

- Chlorine Substitution : The meta position of chlorine in 2-(Butan-2-yloxy)-3-chloroaniline may alter its electronic properties compared to para-substituted analogs, potentially affecting its interaction with biological targets.

| Compound Name | Structural Features | Observed Activity |

|---|---|---|

| 2-(Butan-2-yloxy)-4-chloroaniline | Chlorine at para position | Varies by target |

| 2-(Butan-2-yloxy)-4-fluoroaniline | Fluorine instead of chlorine | Varies by target |

| 2-(Butan-2-yloxy)-4-bromoaniline | Bromine instead of chlorine | Varies by target |

Case Studies

- In Vivo Studies : A study involving m-chloroaniline demonstrated significant toxicity at high doses (80 mg/kg), leading to observable clinical signs such as tremors and discoloration in rats. These findings suggest that similar doses of 2-(Butan-2-yloxy)-3-chloroaniline could elicit comparable responses due to its structural characteristics .

- Cell Line Experiments : Research on structurally related compounds has shown selective toxicity towards cancer cell lines when targeting specific metabolic pathways. For example, inhibitors targeting SCD have demonstrated efficacy against various cancer types, suggesting that modifications in the structure of anilines can lead to enhanced anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.